3,4-dimethylidenedecanedioyl-CoA chemical structure and properties
3,4-dimethylidenedecanedioyl-CoA chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-dimethylidenedecanedioyl-CoA is a complex coenzyme A derivative. Due to its unique structure featuring a long-chain dicarboxylic acid backbone and two reactive methylidene groups, it represents a molecule of interest for researchers in metabolic pathways and drug development. This technical guide synthesizes the currently available information on its chemical structure and properties and provides a framework for its study by outlining relevant experimental protocols and proposing a hypothetical metabolic pathway based on current biochemical knowledge of similar molecules.
Chemical Structure and Properties
3,4-dimethylidenedecanedioyl-CoA is characterized by a C10 dicarboxylic acid (decanedioic acid) backbone, modified with two methylidene (=CH2) groups at the 3 and 4 positions, and linked to coenzyme A via a thioester bond at one of the carboxyl groups.
Chemical Structure
The canonical SMILES representation of 3,4-dimethylidenedecanedioyl-CoA is: O[C@H]1--INVALID-LINK--(O)=O)N2C=NC3=C2N=CN=C3N)COP(O)(O)OP(O)(O)OC--INVALID-LINK--(C)C)C(=O)NCCC(=O)NCCSC(=O)CC(=C)C(=C)CCCC(=O)O
A 2D representation of the chemical structure is provided below:
Caption: 2D chemical structure of 3,4-dimethylidenedecanedioyl-CoA.
Physicochemical Properties
The known quantitative data for 3,4-dimethylidenedecanedioyl-CoA are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C33H52N7O19P3S | MedChemExpress, Alfa Chemistry |
| Molecular Weight | 975.79 g/mol | MedChemExpress, Alfa Chemistry |
Note: Further physicochemical properties such as melting point, boiling point, and solubility are not currently available in public literature.
Hypothetical Metabolic Significance
While no specific signaling or metabolic pathways involving 3,4-dimethylidenedecanedioyl-CoA have been documented, its structure as a long-chain dicarboxylic acyl-CoA suggests a potential role in fatty acid metabolism, particularly within peroxisomes. Long-chain dicarboxylic acids are known to be metabolized via β-oxidation, primarily in these organelles.[1][2] The presence of the dimethylidene groups suggests that its breakdown may require additional enzymatic steps for isomerization or reduction before it can enter the β-oxidation spiral.
The diagram below illustrates a hypothetical metabolic pathway for the degradation of 3,4-dimethylidenedecanedioyl-CoA, based on the known metabolism of other dicarboxylic acyl-CoAs.
Caption: Hypothetical metabolic fate of 3,4-dimethylidenedecanedioyl-CoA.
Experimental Protocols for Investigation
The study of novel acyl-CoA molecules like 3,4-dimethylidenedecanedioyl-CoA requires robust analytical techniques for their detection and quantification in biological matrices. Below are detailed methodologies for key experiments that can be adapted for this purpose.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the separation and quantification of acyl-CoA species.
Objective: To quantify the concentration of 3,4-dimethylidenedecanedioyl-CoA in a biological sample.
Materials:
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Biological sample (e.g., cell lysate, tissue homogenate)
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Perchloric acid (PCA) for extraction
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Potassium carbonate (K2CO3) for neutralization
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HPLC system with a UV detector
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C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
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Mobile Phase A: 0.1 M sodium phosphate (B84403) buffer, pH 5.0
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Mobile Phase B: Acetonitrile
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3,4-dimethylidenedecanedioyl-CoA standard of known concentration
Procedure:
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Extraction:
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Homogenize the biological sample in 0.5 M PCA on ice.
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Centrifuge at 15,000 x g for 10 minutes at 4°C.
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Collect the supernatant and neutralize with 3 M K2CO3.
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Centrifuge to remove the precipitate and filter the supernatant through a 0.22 µm filter.
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HPLC Analysis:
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Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
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Inject the extracted sample (and standards for calibration curve).
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Run a linear gradient to increase the concentration of Mobile Phase B to 50% over 30 minutes.
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Monitor the absorbance at 254 nm.
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The retention time of the peak corresponding to 3,4-dimethylidenedecanedioyl-CoA will be determined by running the standard.
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Quantification:
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Generate a standard curve by plotting the peak area against the concentration of the injected standards.
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Determine the concentration of 3,4-dimethylidenedecanedioyl-CoA in the sample by interpolating its peak area on the standard curve.
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Structural Verification by Mass Spectrometry (MS)
This protocol outlines a general method for the analysis of acyl-CoA esters using LC-MS/MS.[3]
Objective: To confirm the identity and structure of 3,4-dimethylidenedecanedioyl-CoA.
Materials:
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HPLC-purified sample or standard of 3,4-dimethylidenedecanedioyl-CoA
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Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source
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C8 or C18 reversed-phase column suitable for mass spectrometry
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
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LC Separation:
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Inject the sample into the LC system.
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Use a gradient elution similar to the HPLC protocol to separate the analyte of interest.
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Mass Spectrometry Analysis:
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The eluent from the LC is directed to the ESI source.
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Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]+.
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Perform a full scan to identify the parent ion with the expected m/z for 3,4-dimethylidenedecanedioyl-CoA (976.79).
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Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns. The fragmentation of the coenzyme A moiety is well-characterized and can be used to confirm the identity of the molecule as an acyl-CoA.
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Proposed Experimental Workflow
For researchers initiating studies on 3,4-dimethylidenedecanedioyl-CoA, a structured experimental workflow is essential. The following diagram outlines a logical progression of experiments from initial characterization to functional analysis.
Caption: A logical workflow for investigating 3,4-dimethylidenedecanedioyl-CoA.
Conclusion and Future Directions
3,4-dimethylidenedecanedioyl-CoA is a molecule with a unique chemical structure for which there is currently limited biological information. This guide provides the foundational chemical data and outlines a clear path for future research. The proposed hypothetical metabolic pathway and experimental workflows offer a starting point for investigators to explore its synthesis, degradation, and potential biological functions. Future research should focus on elucidating the enzymatic processes that synthesize and metabolize this compound, its potential role as a signaling molecule, and its relevance in health and disease. The presence of the reactive dimethylidene groups makes it a particularly interesting target for studies on enzyme inhibition and drug development.
References
- 1. Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
